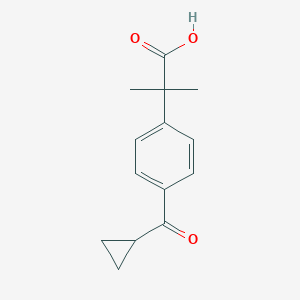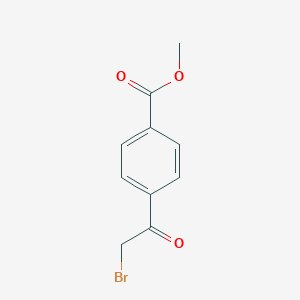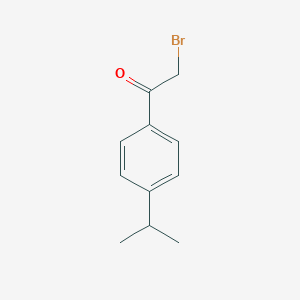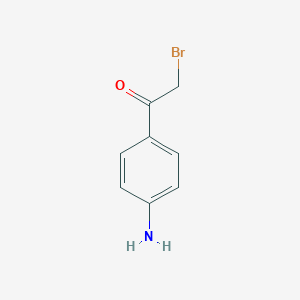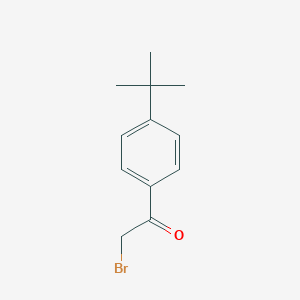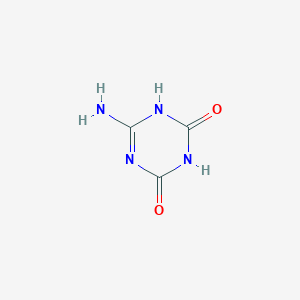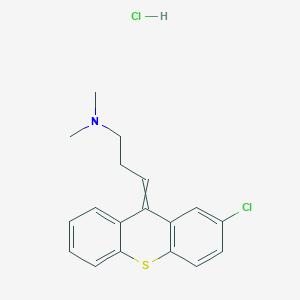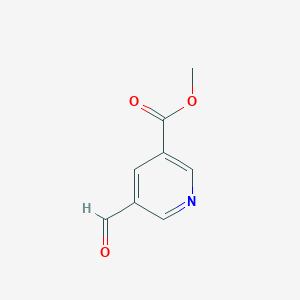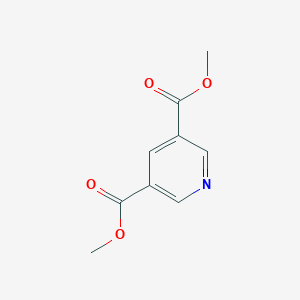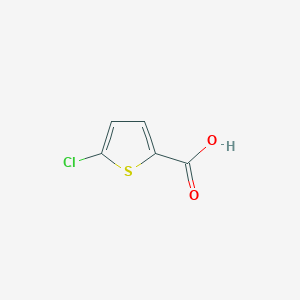![molecular formula C11H19N3O9S B029417 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate CAS No. 21028-20-6](/img/structure/B29417.png)
1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound belongs to a class of compounds that have been extensively studied for their unique properties and potential applications in various fields of science. Research on similar compounds, such as pyrimidinones and hydrogen sulfate salts, has provided a foundation for understanding their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
Synthesis of related compounds often involves catalytic systems that facilitate the formation of complex structures under solvent-free conditions or with minimal environmental impact. For example, 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane has been used as an effective catalytic system for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, demonstrating the potential for efficient and reusable catalysts in the synthesis of complex molecules (Kefayati, Asghari, & Khanjanian, 2012).
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been determined using X-ray diffraction analysis, revealing the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. These studies highlight the conformational flexibility of hydroxy derivatives and the role of hydrogen-bonded associates in crystal packing (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The chemical reactivity of related compounds can be influenced by their structure, as seen in the Dimroth rearrangement of 1,2-dihydro-2-imino-1-methylpyrimidine in the presence of different amines, leading to various rearrangement products (Brown, Ford, & Paddon-Row, 1968). Additionally, the presence of hydrogen sulfate groups in ionic liquids has been utilized as catalysts in synthesis reactions, showing the versatility of these compounds in facilitating chemical transformations (Khaligh, 2015).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
3-Cyano-6-hydroxy-4-methyl-2-pyridone (CMP) demonstrates the significance of hydrogen bonding in crystal structures. Similar compounds like the one are used to study hydrogen bond patterns and crystal packing, which is influenced by solvents and coformers, leading to various molecular arrangements (Gerhardt & Bolte, 2015).
Catalysis in Organic Synthesis
1-Methyl-2-oxopyrrolidinium hydrogen sulfate ([Hpyro][HSO4]) has been used as a catalyst for the synthesis of highly substituted piperidines. This showcases the role of similar compounds in catalyzing multi-component reactions in organic synthesis, providing efficient pathways for complex molecular constructions (Sajadikhah et al., 2012).
Hydrogen Bonding in Molecular Networks
The study of thiamine tetraphenylborate monohydrate helps understand hydrogen bonding in two-dimensional networks. Compounds like the one mentioned are instrumental in researching hydrogen bond-driven molecular associations, crucial in crystal engineering and materials science (Hu et al., 2005).
Understanding Molecular Conformation and Packing
The molecular and crystal structures of hydroxy derivatives of hydropyridine provide insight into the impact of intramolecular and intermolecular hydrogen bonds on molecular conformation and packing. Research on similar compounds offers valuable data on the behavior of molecules in crystalline forms, affecting various fields, including pharmaceuticals (Kuleshova & Khrustalev, 2000).
Role in Synthesizing Pyrimidinones
Metal hydrogen sulfates like M(HSO4)n are used to catalyze condensation reactions to synthesize dihydropyrimidin-2(1H)-ones. Such research highlights the importance of related compounds in facilitating chemical reactions under solvent-free conditions, contributing to greener chemistry practices (Niknam et al., 2007).
Propiedades
Número CAS |
21028-20-6 |
|---|---|
Nombre del producto |
1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate |
Fórmula molecular |
C11H19N3O9S |
Peso molecular |
369.35 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate |
InChI |
InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1 |
Clave InChI |
MGSZKGKDQZQWAQ-BKZSBQMKSA-N |
SMILES isomérico |
CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.COS(=O)(=O)O |
SMILES |
CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O |
SMILES canónico |
CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O |
Apariencia |
Assay:≥95%A crystalline solid |
Sinónimos |
3-Methylcytidine Mono(Methyl Sulfate) Salt; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




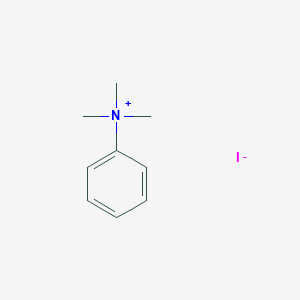

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)
